Erythromycin-[13C,d3] Erythromycin-[13C,d3] One of the isotope labelled form of Erythromycin, which is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196408
InChI: InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22-,23?,24?,25-,26?,28?,29+,30-,31?,32-,34?,35-,36?,37-/m1/s1/i11+1D3
SMILES: CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Molecular Formula: C37H67NO13
Molecular Weight: 737.9 g/mol

Erythromycin-[13C,d3]

CAS No.:

Cat. No.: VC0196408

Molecular Formula: C37H67NO13

Molecular Weight: 737.9 g/mol

* For research use only. Not for human or veterinary use.

Erythromycin-[13C,d3] -

Molecular Formula C37H67NO13
Molecular Weight 737.9 g/mol
IUPAC Name (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Standard InChI InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22-,23?,24?,25-,26?,28?,29+,30-,31?,32-,34?,35-,36?,37-/m1/s1/i11+1D3
Standard InChI Key ULGZDMOVFRHVEP-ZFHWVPMOSA-N
Isomeric SMILES [2H][13C]([2H])([2H])N(C)C1CC(OC(C1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C
SMILES CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Canonical SMILES CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

The development of isotope-labeled compounds represents a significant advancement in pharmaceutical research, allowing scientists to investigate drug metabolism, absorption, distribution, and excretion with unprecedented precision. Erythromycin-[13C,d3] serves primarily as an analytical reference standard, facilitating accurate quantification of erythromycin in various matrices while minimizing interference from naturally occurring molecules . This capability is particularly valuable in pharmacokinetic studies, quality control processes, and mechanistic investigations of antimicrobial activity.

The incorporation of stable isotopes into pharmaceutical compounds has gained substantial attention in recent years due to their potential to influence pharmacokinetic profiles and metabolic pathways without introducing radioactivity concerns associated with traditional radiolabeled tracers . Erythromycin-[13C,d3] exemplifies this approach, offering researchers a powerful tool for investigating the properties and behavior of macrolide antibiotics in various experimental settings.

Chemical Properties and Structure

Erythromycin-[13C,d3] maintains the core chemical structure of erythromycin while incorporating specific isotopic substitutions. The compound has been assigned multiple CAS registry numbers, including 959119-26-7 and 2378755-50-9, which may reflect different registration events or slight variations in labeling patterns . Its molecular formula is typically represented as C36^13CH64D3NO13, indicating the presence of one carbon-13 atom and three deuterium atoms within the otherwise standard erythromycin structure .

The molecular weight of Erythromycin-[13C,d3] is approximately 737.94 g/mol, which is slightly higher than the parent compound (733.93 g/mol) due to the incorporation of heavier isotopes . This mass difference is crucial for its application as an internal standard in mass spectrometry, as it allows for clear differentiation between the labeled and unlabeled forms during analysis.

According to the IUPAC nomenclature, Erythromycin-[13C,d3] can be described as (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione. This comprehensive name specifies the precise stereochemistry and location of functional groups within the molecule, including the position of the isotopic labels.

The structural characteristics of Erythromycin-[13C,d3] can be summarized in the following table:

PropertyValue
Molecular FormulaC36^13CH64D3NO13
Molecular Weight737.94 g/mol
Standard InChIInChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22-,23?,24?,25-,26?,28?,29+,30-,31?,32-,34?,35-,36?,37-/m1/s1/i11+1D3
InChIKeyULGZDMOVFRHVEP-ZFHWVPMOSA-N
Physical StateSolid
SolubilitySimilar to erythromycin (slightly soluble in water, very soluble in organic solvents)

The isotopic labeling in Erythromycin-[13C,d3] specifically targets the dimethylamino group of the desosamine sugar moiety, incorporating one carbon-13 atom and three deuterium atoms in one of the methyl groups attached to the nitrogen. This strategic placement ensures minimal interference with the compound's antimicrobial activity while providing a distinct mass spectrometric signature.

Analytical Applications

Erythromycin-[13C,d3] has become a valuable analytical tool, particularly in mass spectrometry-based applications where it serves as an internal standard for the quantification of erythromycin and related compounds. The incorporation of stable isotopes creates a mass shift that allows clear differentiation between the labeled standard and the analyte of interest, enabling highly accurate quantitative analysis even in complex biological matrices .

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing Erythromycin-[13C,d3] have demonstrated exceptional performance characteristics, including high recovery rates (≥98.82%), high sensitivity (detection limits as low as 0.25 ng/mL for erythromycin A), and excellent precision (≤0.52% variation) . These methods have been successfully applied to the determination of erythromycin and related substances in commercial pharmaceutical preparations, providing a reliable approach for quality control and stability testing.

The erythromycin breath test represents another significant analytical application of isotope-labeled erythromycin. This test utilizes the compound's metabolism by cytochrome P450 3A4 (CYP3A4) to assess enzyme activity in vivo . While traditionally performed with 14C-labeled erythromycin, stable isotope versions using 13C labeling, such as Erythromycin-[13C,d3], offer advantages in terms of safety and environmental impact by eliminating radioactivity concerns.

Researchers have evaluated both intravenous (ERMBTIV) and oral (ERMBToral) formulations of stable isotope-labeled erythromycin breath tests to measure aggregate liver and intestinal CYP3A4 activity . These studies have revealed complex interactions between erythromycin metabolism, CYP3A4 inhibitors like troleandomycin, and inducers such as rifampin, contributing to a better understanding of drug metabolism and drug-drug interactions.

Pharmacokinetics and Metabolism

Erythromycin undergoes extensive metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4) in the liver. The N-demethylation of the desosamine sugar portion of erythromycin represents a major metabolic pathway, and since the isotopic labels in Erythromycin-[13C,d3] are typically positioned in this region, the metabolism of the labeled compound may exhibit subtle differences from the unlabeled form. These differences, while generally minimal, can provide valuable insights into the mechanistic details of erythromycin biotransformation .

Studies utilizing both intravenous and oral formulations of isotope-labeled erythromycin have revealed complex relationships between drug administration routes, metabolic processes, and interactions with CYP3A4 modulators. When administered orally, the apparent clearance (CL/F) of erythromycin decreases significantly (by at least 70%) in the presence of the CYP3A4 inhibitor troleandomycin, while increasing approximately 2-fold with rifampin treatment, which induces CYP3A4 expression .

Interestingly, research has shown that the rifampin-erythromycin interaction cannot be attributed solely to CYP3A4 induction, suggesting the involvement of additional mechanisms such as P-glycoprotein-mediated transport. These findings highlight the utility of Erythromycin-[13C,d3] in unraveling the complex interplay between drug metabolism, transport processes, and pharmacokinetic parameters .

Comparison with Related Compounds

Erythromycin-[13C,d3] belongs to a family of isotope-labeled erythromycin derivatives that serve various research and analytical purposes. A related compound, Erythromycin Ethyl Succinate-13C,d3, represents another isotopically labeled derivative with distinct structural modifications . The following table compares key characteristics of these related compounds:

PropertyErythromycin-[13C,d3]Erythromycin Ethyl Succinate-13C,d3
DescriptionIsotope-labeled erythromycin with 13C and three deuterium atomsIsotope-labeled derivative of erythromycin ethyl succinate
CAS Number959119-26-7 or 2378755-50-91264-62-6
Molecular FormulaC36^13CH64D3NO13C43^13CH71D3NO16
Primary UseAnalytical standard for erythromycin quantificationAnalytical standard for erythromycin ethyl succinate
Structural ModificationIsotopic labeling onlyEthyl succinate ester modification plus isotopic labeling
Typical ApplicationsMass spectrometry, pharmacokinetic studiesAnalysis of pharmaceutical formulations containing erythromycin ethyl succinate

The choice between these related compounds depends on the specific research or analytical objective. Erythromycin-[13C,d3] serves as the appropriate standard for studies involving the parent erythromycin molecule, while Erythromycin Ethyl Succinate-13C,d3 is better suited for applications focusing on this particular prodrug formulation .

Both compounds demonstrate how strategic isotopic labeling can create valuable research tools that maintain the essential chemical and pharmacological properties of the parent compounds while providing distinct analytical advantages. The positioning of isotopic labels in these molecules is carefully designed to minimize interference with biological activity while maximizing mass spectrometric detectability .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator